
2-Bromo-3-ethoxynaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-ethoxynaphthalene-1,4-dione is a chemical compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom at the second position, an ethoxy group at the third position, and a quinone structure at the 1,4 positions on the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-ethoxynaphthalene-1,4-dione typically involves the bromination of 3-ethoxynaphthalene-1,4-dione. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and brominating agents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-ethoxynaphthalene-1,4-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The quinone structure can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or methanol under reflux conditions.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used as reducing agents. The reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are carried out in acidic or basic media depending on the desired product.
Major Products Formed
Substitution Reactions: Products include various substituted naphthoquinones depending on the nucleophile used.
Reduction Reactions: The major product is the corresponding hydroquinone.
Oxidation Reactions: Higher oxidation state products such as naphthoquinone derivatives.
Scientific Research Applications
2-Bromo-3-ethoxynaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities such as antibacterial and antifungal properties, making it useful in the development of new antimicrobial agents.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including anticancer and antiviral treatments.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-ethoxynaphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular structures. It can also interact with enzymes and proteins, inhibiting their function and leading to cell death. The molecular targets and pathways involved include the inhibition of key enzymes in metabolic pathways and the disruption of cellular redox balance.
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromonaphthoquinone: Similar in structure but with two bromine atoms.
2-Bromo-3-hydroxynaphthalene-1,4-dione: Similar but with a hydroxyl group instead of an ethoxy group.
2-Bromo-3-methoxynaphthalene-1,4-dione: Similar but with a methoxy group instead of an ethoxy group.
Uniqueness
2-Bromo-3-ethoxynaphthalene-1,4-dione is unique due to the presence of the ethoxy group, which can influence its reactivity and biological activity. The ethoxy group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
62452-74-8 |
|---|---|
Molecular Formula |
C12H9BrO3 |
Molecular Weight |
281.10 g/mol |
IUPAC Name |
2-bromo-3-ethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H9BrO3/c1-2-16-12-9(13)10(14)7-5-3-4-6-8(7)11(12)15/h3-6H,2H2,1H3 |
InChI Key |
FXXUJODTQLWMFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=O)C2=CC=CC=C2C1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



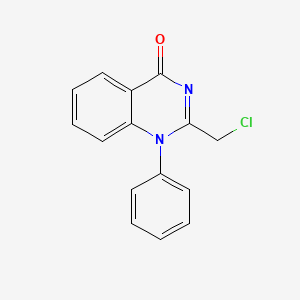
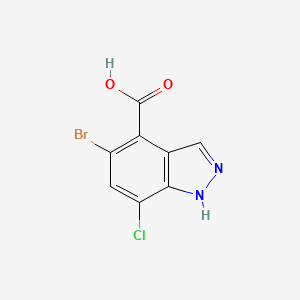
![5-Fluoro-2-{[(naphthalen-1-yl)amino]methyl}pyrimidin-4(3H)-one](/img/structure/B11847022.png)

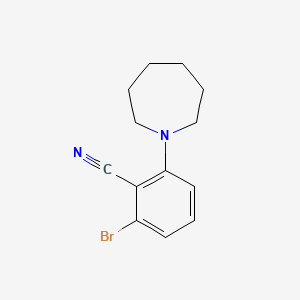
![N'-(Acetyloxy)[(2-methylquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11847039.png)

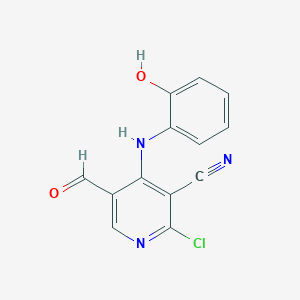
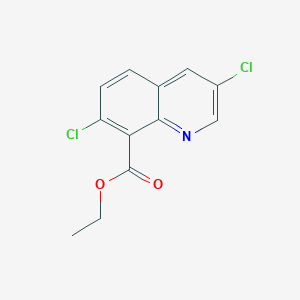
![3-Chloro-4-((7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11847056.png)


![3-Methyl-N-(P-tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11847084.png)
